2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one
Description
Properties
CAS No. |
373372-68-0 |
|---|---|
Molecular Formula |
C27H29N5O3S2 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N5O3S2/c1-19-7-6-10-31-23(19)28-24(30-13-11-29(12-14-30)18-20-8-4-3-5-9-20)21(25(31)33)17-22-26(34)32(15-16-35-2)27(36)37-22/h3-10,17H,11-16,18H2,1-2H3/b22-17- |
InChI Key |
YKZJDPFJELVWJD-XLNRJJMWSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.
Example Protocol (adapted from):
-
Starting Material : 2-Amino-3-methylpyridine (10 mmol) reacts with ethyl acetoacetate (12 mmol) in acetic acid under reflux (120°C, 8 hr).
-
Cyclization : Forms 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Yield : 78–85% after recrystallization from ethanol.
Functionalization at the C3 Position
The C3 position is modified via Knoevenagel condensation to introduce the thiazolidinone-based substituent.
-
Thiazolidinone Precursor : 3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-carbaldehyde (synthesized via cyclization of thiourea derivatives with ethyl 2-bromo-3-methoxypropionate).
-
Condensation :
-
Pyrido[1,2-a]pyrimidin-4-one (5 mmol) reacts with the aldehyde (6 mmol) in glacial acetic acid (50 mL) containing piperidine (0.5 mL) as a catalyst.
-
Reflux at 100°C for 12 hr under inert atmosphere.
-
-
Z-Selectivity : Achieved by steric hindrance from the 9-methyl group, favoring the Z-isomer (confirmed by NOESY NMR).
-
Yield : 62–68% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).
Introduction of the 4-Benzylpiperazinyl Group
The piperazinyl-benzyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Method A: SNAr Reaction (from patent):
-
Substrate : 3-Formylpyrido[1,2-a]pyrimidin-4-one derivative (3 mmol).
-
Reagent : 1-Benzylpiperazine (4.5 mmol) in DMF, with K₂CO₃ (6 mmol) as base.
-
Conditions : 80°C, 24 hr.
-
Yield : 55–60%.
Method B: Buchwald-Hartwig Amination (optimized for steric hindrance):
-
Catalyst : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).
-
Conditions : Toluene, 110°C, 18 hr.
-
Yield : 70–75% (higher efficiency but requires rigorous oxygen-free conditions).
Characterization and Validation
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, flow rate 1.0 mL/min).
-
Elemental Analysis : C, 60.32%; H, 5.43%; N, 13.07% (theoretical: C, 60.55%; H, 5.46%; N, 13.09%).
Optimization Strategies
Solvent and Temperature Effects
| Condition | Yield (%) | Z:E Ratio |
|---|---|---|
| Glacial AcOH, 100°C | 62 | 9:1 |
| EtOH, reflux | 48 | 7:1 |
| DMF, 120°C | 58 | 8.5:1 |
Catalytic Systems for Piperazinyl Coupling
| Catalyst | Base | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | 72 |
| CuI/1,10-phenanthroline | K₃PO₄ | 65 |
| None (SNAr) | K₂CO₃ | 55 |
Scalability and Industrial Considerations
-
Batch Size : Lab-scale (1–10 g) protocols show consistent yields, but scaling to >100 g requires controlled addition of 1-benzylpiperazine to prevent exothermic side reactions.
-
Cost Drivers : Pd-based catalysts account for 40% of raw material costs; substituting with Cu systems reduces expenses by 30% but increases reaction time.
Chemical Reactions Analysis
Oxidation Reactions
The thiazolidinone ring’s sulfur atom and conjugated double bonds are primary sites for oxidation.
-
Thioxo group oxidation : Reacts with potassium permanganate (KMnO₄) in acidic conditions to form sulfonic acid derivatives.
-
Pyrido-pyrimidine core oxidation : Aromatic oxidation under strong oxidizing agents (e.g., HNO₃/H₂SO₄) introduces hydroxyl or nitro groups at the 7-position of the pyrido[1,2-a]pyrimidine ring.
Table 1: Oxidation Reactions
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Thiazolidinone sulfur | KMnO₄ (acidic, 60°C) | Sulfonic acid derivative (C27H27N5O6S2) |
| Pyrido-pyrimidine ring | HNO₃/H2SO4 (0°C, 2 hr) | 7-Nitro-substituted derivative (C27H28N6O5S2) |
Reduction Reactions
The compound undergoes selective reduction at its imine (C=N) and thioxo (C=S) groups.
-
Imine reduction : Sodium borohydride (NaBH₄) in ethanol reduces the conjugated imine bond to a secondary amine, altering the compound’s planarity.
-
Thioxo group reduction : Lithium aluminum hydride (LiAlH₄) converts the thioxo group to a thiol (-SH), enhancing nucleophilicity.
Table 2: Reduction Reactions
| Target Group | Reagent/Conditions | Product |
|---|---|---|
| C=N bond | NaBH₄, ethanol, 25°C | Secondary amine (C27H31N5O3S2) |
| C=S group | LiAlH₄, THF, reflux | Thiol derivative (C27H31N5O3S) |
Nucleophilic Substitution
The methoxyethyl side chain and benzyl-piperazine moiety participate in substitution reactions.
-
Methoxy group displacement : Hydrolysis with HBr/acetic acid replaces the methoxy (-OCH₃) group with a hydroxyl (-OH) group.
-
Benzyl group substitution : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl group from the piperazine ring, yielding a primary amine .
Table 3: Substitution Reactions
| Substitution Site | Reagent/Conditions | Product |
|---|---|---|
| Methoxyethyl chain | HBr (48%), acetic acid, 80°C | Hydroxyethyl derivative (C26H25N5O4S2) |
| Benzyl-piperazine | H₂ (1 atm), Pd-C, ethanol | Piperazine-amine (C21H23N5O3S2) |
Hydrolysis and Stability
-
Acidic hydrolysis : The thiazolidinone ring undergoes ring-opening in concentrated HCl, forming a thioamide intermediate.
-
Basic hydrolysis : NaOH (10%) at 70°C degrades the pyrido-pyrimidine core into pyridine-2-amine fragments.
Cycloaddition Reactions
The compound’s conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered bicyclic adducts .
Key Findings from Experimental Data
Scientific Research Applications
Structural Characteristics
The compound's structure integrates several functional groups, including:
- Piperazine ring : Often associated with psychoactive properties and interactions with neurotransmitter systems.
- Thiazolidine derivatives : Known for their roles in various biological activities.
- Pyrido-pyrimidine framework : Contributes to the compound's pharmacological profile.
These structural components suggest a multifaceted mechanism of action, making it a candidate for further research.
Antimicrobial Applications
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential for development as an antimicrobial agent. The interaction studies highlight its ability to bind to specific receptors or enzymes involved in microbial resistance mechanisms.
Anticancer Potential
Research has shown that 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one may inhibit cancer cell proliferation. The compound's unique structure allows it to interact with cellular pathways involved in tumor growth and metastasis. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells, making it a promising candidate for anticancer drug development.
Synthesis and Formulation
The synthesis of this compound typically involves multiple steps requiring specific reagents and conditions to ensure high yields and purity. The following table summarizes the key steps involved in its synthesis:
| Step | Description |
|---|---|
| 1 | Formation of the piperazine ring |
| 2 | Introduction of the thiazolidine moiety |
| 3 | Construction of the pyrido-pyrimidine framework |
| 4 | Final assembly and purification |
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological profile. Techniques such as:
- Molecular docking
- Enzyme inhibition assays
- Cellular uptake studies
are employed to investigate these interactions further. Preliminary data suggest that the compound may influence various signaling pathways, enhancing its therapeutic potential.
Case Studies
Several case studies have highlighted the applications of this compound in various research settings:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibits growth in resistant bacterial strains, suggesting its potential use in treating infections where conventional antibiotics fail.
- Cancer Research : In vitro studies indicated that the compound significantly reduces viability in several cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis and cell cycle arrest.
- Neuropharmacology : Given the piperazine component's known effects on neurotransmitter systems, ongoing research is exploring its potential applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The following table summarizes structural and functional differences between Compound A and related derivatives:
Pharmacological and Physicochemical Properties
- Solubility: Compound A’s 2-methoxyethyl group on the thiazolidinone ring improves aqueous solubility compared to Compound B’s ethyl substituent, which may enhance bioavailability .
- Metabolic Stability: The thioxo group in Compound A’s thiazolidinone may reduce oxidative metabolism compared to oxo analogs, as sulfur-based moieties often resist cytochrome P450 degradation .
- Binding Affinity : The benzylpiperazinyl group in Compound A is structurally analogous to derivatives in , where similar substituents demonstrated affinity for serotonin and dopamine receptors .
Biological Activity
The compound 2-(4-benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one (CAS Number: 372979-30-1) is a complex organic molecule with potential therapeutic applications. This article discusses its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring and a thiazolidinone moiety, which are known for their biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that structural modifications can enhance the antibacterial efficacy against various strains of bacteria. A study demonstrated that compounds with similar structures inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Anticancer Properties
The pyrido[1,2-A]pyrimidine scaffold has been associated with anticancer activity. In vitro assays have shown that compounds containing this scaffold can induce apoptosis in cancer cell lines. For example, derivatives of this compound were tested against human cancer cell lines and exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes. Preliminary data suggest that it may act as an inhibitor of certain kinases involved in cancer progression. The mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access .
Study 1: Antimicrobial Efficacy
In a study conducted by Narayana et al., various derivatives of thiazolidinones were synthesized and tested for their antimicrobial properties. The results indicated that compounds with a similar structure to our compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Study 2: Anticancer Activity
A case study published in the Journal of Medicinal Chemistry reported on the synthesis of pyrido[1,2-A]pyrimidine derivatives and their evaluation against different cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, highlighting the potential of this class of compounds in cancer therapy .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Intercalation: It may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition: By inhibiting specific kinases or other enzymes, it can alter signaling pathways involved in cell proliferation and survival.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound?
- Answer: Synthesis optimization involves selecting appropriate coupling reactions and purification techniques. For example, piperazine-containing intermediates (e.g., 2-(piperazin-1-yl)pyrimidine) can be synthesized via nucleophilic substitution reactions under reflux with catalysts like triethylamine, yielding purities >85% . Microwave-assisted synthesis may enhance reaction efficiency for thiazolidinone and pyridopyrimidinone moieties, as seen in analogous compounds . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields and purity.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Answer:
- NMR Spectroscopy: 1H/13C NMR resolves substituent positions (e.g., benzyl-piperazinyl protons at δ 3.2–3.8 ppm, thioxo-thiazolidinone carbons at δ 170–180 ppm) .
- Mass Spectrometry (HRMS): Accurate mass analysis confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .
Q. How is the crystal structure determined, and what software is used?
- Answer: Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54184 Å) resolves molecular geometry. Data collection via Agilent Xcalibur diffractometers and refinement using SHELX software (e.g., SHELXL for small-molecule refinement) ensures precise bond lengths/angles . Example parameters from analogous compounds:
| Parameter | Value |
|---|---|
| Crystal system | Orthorhombic |
| Space group | Pccn |
| Unit cell (Å) | a=21.3085, b=18.6249 |
| Z | 8 |
Advanced Research Questions
Q. How do non-covalent interactions influence the compound’s biological activity?
- Answer: π-π stacking between the benzyl-piperazinyl group and aromatic residues in target proteins enhances binding affinity. Hydrogen bonding (e.g., thioxo group with catalytic lysine residues) and hydrophobic interactions (methyl substituents) modulate selectivity. Computational studies (DFT, molecular docking) quantify these interactions .
Q. What experimental designs are optimal for pharmacological studies?
- Answer: Use randomized block designs with split-split plots for dose-response assays. Subplots can test rootstock variations (e.g., enzyme isoforms), and sub-subplots assess time-dependent effects (e.g., IC50 over 24–72 hours). Replicates (n=4–5) ensure statistical robustness .
Q. How can contradictory bioactivity data across studies be resolved?
- Answer: Discrepancies may arise from substituent effects (e.g., methoxyethyl vs. methyl groups altering solubility). Validate assays via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition). Meta-analysis of substituent trends (e.g., logP vs. IC50) identifies structure-activity relationships .
Q. What computational approaches predict pharmacokinetic properties?
- Answer:
- ADMET Prediction: Tools like SwissADME estimate bioavailability (e.g., %ABS = 65–80% for trifluoromethyl analogs) .
- Molecular Dynamics (MD): Simulates blood-brain barrier penetration (e.g., RMSD < 2 Å over 100 ns trajectories) .
Q. Which analytical methods are recommended for impurity profiling?
- Answer: HPLC-MS with C18 columns (gradient: 5–95% acetonitrile/0.1% formic acid) detects trace impurities (<0.1%). Reference standards (e.g., 4-phenylpiperazin-1-yl derivatives) aid quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
